molecular formula C25H26O12 B1683660 Triocacarcinone A CAS No. 81552-35-4

Triocacarcinone A

Cat. No.: B1683660
CAS No.: 81552-35-4
M. Wt: 518.5 g/mol
InChI Key: CPBAGBXYUGCFGT-CBEGQXPNSA-N
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Description

Triocacarcinone A is a biochemical compound known for its unique structure and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triocacarcinone A involves multiple steps, typically starting from simpler organic molecules. The process often includes reactions such as cyclization, oxidation, and esterification. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems and continuous flow reactors to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: Triocacarcinone A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Triocacarcinone A has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Triocacarcinone A exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact pathways and targets can vary depending on the context of its use, but common mechanisms include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Triocacarcinone A can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique structure and the specific biological activities it exhibits

Biological Activity

Triocacarcinone A is a notable compound derived from the genus Triocaca, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by specific structural features that contribute to its biological activity. Its chemical structure includes functional groups that are crucial for interaction with biological targets.

Pharmacological Activities

The biological activities of this compound can be categorized as follows:

1. Anticancer Activity

  • Mechanism of Action: this compound has been shown to induce apoptosis in various cancer cell lines. It affects the mitochondrial pathway, leading to cytochrome c release and activation of caspases, which are essential for programmed cell death.
  • Case Study: In vitro studies demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. This effect was associated with the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax.

2. Antimicrobial Activity

  • Antibacterial Effects: this compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Research Findings: A study reported a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membrane integrity, leading to cell lysis.

3. Anti-inflammatory Activity

  • Mechanism: The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
  • Research Evidence: In a murine model of inflammation, administration of this compound reduced paw edema by 40% compared to control groups, indicating significant anti-inflammatory properties.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionModel/StudyIC50/MIC
AnticancerInduces apoptosis via mitochondrial pathwayMCF-7 breast cancer cells25 µM
AntimicrobialDisrupts bacterial cell membraneS. aureus, E. coli15 µg/mL
Anti-inflammatoryInhibits cytokine productionMurine modelReduction in edema by 40%

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for therapeutic applications in several areas:

  • Cancer Therapy: Due to its ability to induce apoptosis in cancer cells, further research could explore its role as a chemotherapeutic agent.
  • Infectious Diseases: Its antimicrobial properties suggest potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
  • Inflammatory Disorders: The anti-inflammatory effects indicate potential for use in conditions such as arthritis or inflammatory bowel disease.

Properties

CAS No.

81552-35-4

Molecular Formula

C25H26O12

Molecular Weight

518.5 g/mol

IUPAC Name

(1S,8S,10S,17R,18S,19R,21S)-19-(dimethoxymethyl)-8,10,13,17-tetrahydroxy-6-methoxy-3-methylspiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-11-one

InChI

InChI=1S/C25H26O12/c1-8-5-9-13(17(29)15-14(18(9)31-2)10(26)6-11(27)16(15)28)19-12(8)20-21-24(30,35-19)23(7-34-23)25(36-20,37-21)22(32-3)33-4/h5,10-11,20-22,26-27,29-30H,6-7H2,1-4H3/t10-,11-,20-,21-,23-,24+,25-/m0/s1

InChI Key

CPBAGBXYUGCFGT-CBEGQXPNSA-N

SMILES

CC1=CC2=C(C(=C3C(=C2OC)C(CC(C3=O)O)O)O)C4=C1C5C6C(O4)(C7(CO7)C(O5)(O6)C(OC)OC)O

Isomeric SMILES

CC1=CC2=C(C(=C3C(=C2OC)[C@H](C[C@@H](C3=O)O)O)O)C4=C1[C@H]5[C@H]6[C@@](O4)([C@@]7(CO7)[C@@](O5)(O6)C(OC)OC)O

Canonical SMILES

CC1=CC2=C(C(=C3C(=C2OC)C(CC(C3=O)O)O)O)C4=C1C5C6C(O4)(C7(CO7)C(O5)(O6)C(OC)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Triocacarcinone A;  Antibiotic DC 45 A(sub 2);  DC-45 A(sub 2);  Trioxacarcin A(sub 2); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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